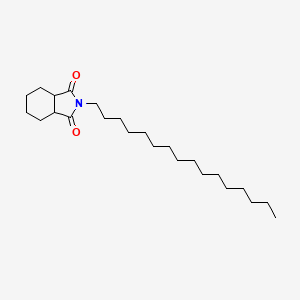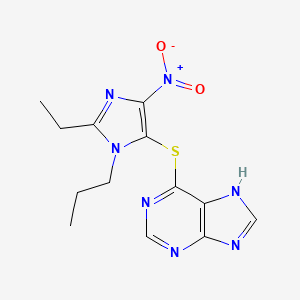
6-(2-ethyl-5-nitro-3-propylimidazol-4-yl)sulfanyl-7H-purine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(2-ethyl-5-nitro-3-propylimidazol-4-yl)sulfanyl-7H-purine is a heterocyclic compound with a molecular formula of C13H15N7O2S and a molecular weight of 333.37 g/mol . This compound features a purine core substituted with an imidazole ring, which is further functionalized with ethyl, nitro, and propyl groups. The presence of these functional groups imparts unique chemical and physical properties to the compound, making it of interest in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-ethyl-5-nitro-3-propylimidazol-4-yl)sulfanyl-7H-purine typically involves multi-step organic reactions. One common approach is the condensation of a suitable purine derivative with an imidazole precursor under controlled conditions. The reaction conditions often include the use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts such as triethylamine or potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
6-(2-ethyl-5-nitro-3-propylimidazol-4-yl)sulfanyl-7H-purine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions, particularly at the nitro group, to form corresponding amines.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles such as amines for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields the corresponding amine, while nucleophilic substitution on the imidazole ring can introduce various functional groups, leading to a diverse array of derivatives.
科学的研究の応用
6-(2-ethyl-5-nitro-3-propylimidazol-4-yl)sulfanyl-7H-purine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving purine metabolism.
作用機序
The mechanism of action of 6-(2-ethyl-5-nitro-3-propylimidazol-4-yl)sulfanyl-7H-purine involves its interaction with specific molecular targets. The compound can inhibit enzymes involved in purine metabolism, thereby affecting cellular processes. Additionally, its ability to form coordination complexes with metal ions can modulate various biochemical pathways .
類似化合物との比較
Similar Compounds
- 6-(2-ethyl-5-nitro-3-propylimidazol-4-yl)sulfanyl-5H-purine
- 6-(2-ethyl-5-nitro-3-propylimidazol-4-yl)sulfanyl-7H-purine
Uniqueness
Compared to similar compounds, this compound stands out due to its unique substitution pattern on the imidazole ring. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
特性
CAS番号 |
4526-64-1 |
|---|---|
分子式 |
C13H15N7O2S |
分子量 |
333.37 g/mol |
IUPAC名 |
6-(2-ethyl-5-nitro-3-propylimidazol-4-yl)sulfanyl-7H-purine |
InChI |
InChI=1S/C13H15N7O2S/c1-3-5-19-8(4-2)18-11(20(21)22)13(19)23-12-9-10(15-6-14-9)16-7-17-12/h6-7H,3-5H2,1-2H3,(H,14,15,16,17) |
InChIキー |
UXOPOAKIXAXPKT-UHFFFAOYSA-N |
正規SMILES |
CCCN1C(=NC(=C1SC2=NC=NC3=C2NC=N3)[N+](=O)[O-])CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


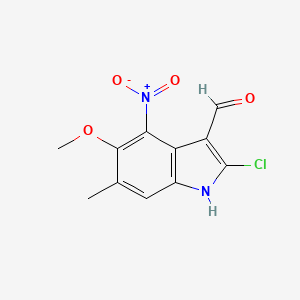
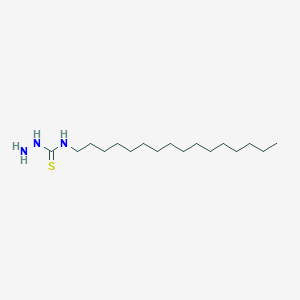
![4-[(Diphenylmethyl)sulfanyl]-3-nitropyridine-2,6-diamine](/img/structure/B13998453.png)
![Hydrazinecarbothioamide, 2-[(2-hydroxy-5-nitrophenyl)methylene]-](/img/structure/B13998461.png)
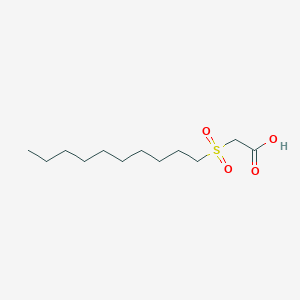
![3-[1-Amino-3-(3,4,5-trimethoxyphenyl)propyl]phenol](/img/structure/B13998473.png)
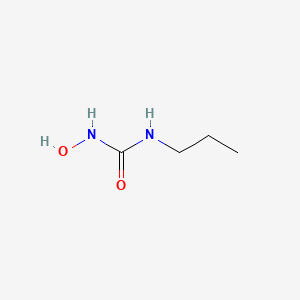
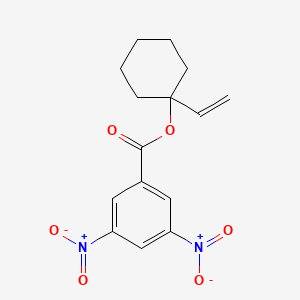
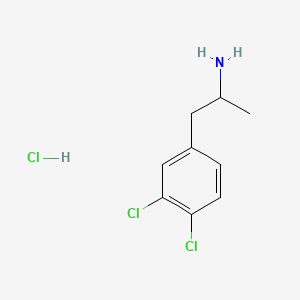
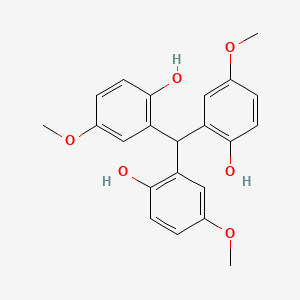
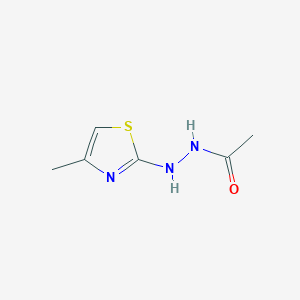

![[2-(Benzenesulfonyl)cyclopropyl]benzene](/img/structure/B13998531.png)
